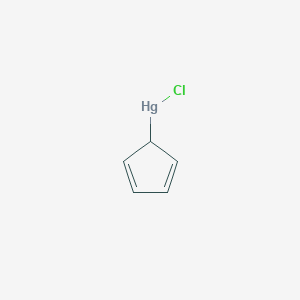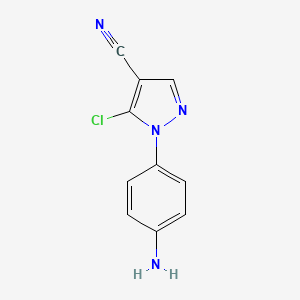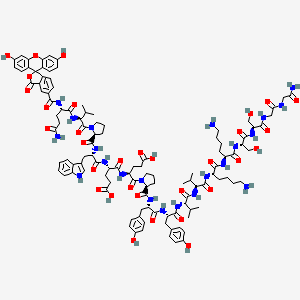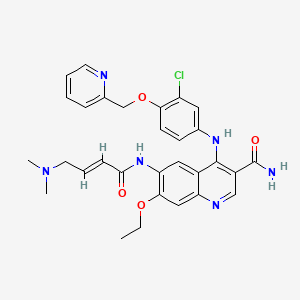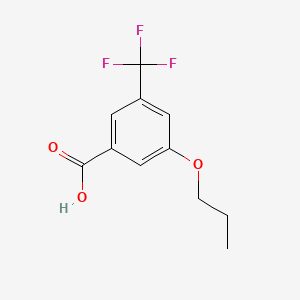
3-Propoxy-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxy-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a propoxy group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-5-(trifluoromethyl)benzoic acid typically involves the introduction of the propoxy and trifluoromethyl groups onto a benzoic acid framework. One common method involves the reaction of 3,5-dibromo-1-propoxybenzene with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Propoxy-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups such as methyl or ethyl groups.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkyl derivatives .
Scientific Research Applications
3-Propoxy-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Propoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the propoxy group.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups instead of one.
3-Propoxybenzoic acid: Similar structure but lacks the trifluoromethyl group
Uniqueness
3-Propoxy-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the propoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H11F3O3 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3-propoxy-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H11F3O3/c1-2-3-17-9-5-7(10(15)16)4-8(6-9)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16) |
InChI Key |
SYRBXOAFQRIYHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



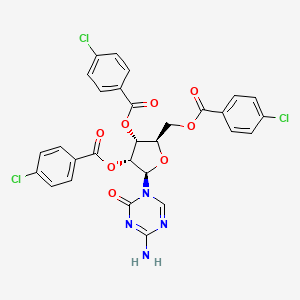

![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)

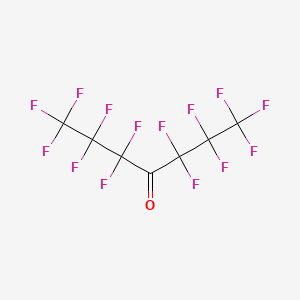
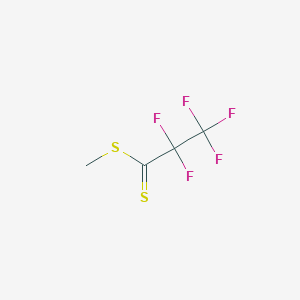
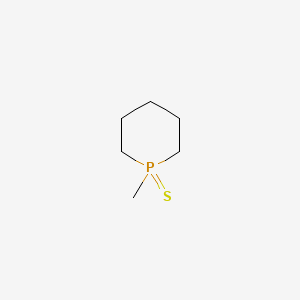
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
